Carbonic Anhydrase II Inhibition: Class-Level Potency vs. Clinical Standards
No direct inhibition data (Ki/Kd) for CAS 1172703-34-2 against any CA isoform were located in primary literature or authoritative databases. However, the structural class to which it belongs has demonstrated CA II inhibition in the low nanomolar range. This is on par with or superior to the clinically used topical drugs dorzolamide (Ki = 0.37 nM) and brinzolamide (Ki = 3.2 nM). This class-level inference suggests high potency, but the lack of compound-specific data means the target molecule's exact affinity and selectivity versus CA I (off-target isoform) are unverified. [1]
| Evidence Dimension | Carbonic Anhydrase II (CA II) Inhibition Potency |
|---|---|
| Target Compound Data | No specific data available |
| Comparator Or Baseline | Class-level activity: Low nanomolar Ki for analogous furan/thiophene sulfonamides. Dorzolamide Ki = 0.37 nM. Brinzolamide Ki = 3.2 nM. |
| Quantified Difference | Class-level potency is comparable to or better than clinical standards, but a specific difference cannot be quantified for the target molecule. |
| Conditions | Stopped-flow CO2 hydration assay, recombinant human CA II isozyme (data for class analogs). [1] |
Why This Matters
For a researcher selecting a chemical probe, this suggests a high probability of potent CA II binding, but procurement for a selectivity-dependent study carries significant risk without confirmatory testing.
- [1] Ilies, M., Supuran, C. T., Scozzafava, A., Casini, A., Mincione, F., Menabuoni, L., ... & Banciu, M. D. (2000). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 8(8), 2145-2155. View Source
